molecular formula C9H12N2OS B427795 S-ethyl 2-pyridinylmethylthiocarbamate

S-ethyl 2-pyridinylmethylthiocarbamate

Cat. No.: B427795
M. Wt: 196.27g/mol
InChI Key: GOGDXVUNKJHSNX-UHFFFAOYSA-N
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Description

S-ethyl 2-pyridinylmethylthiocarbamate is a thiocarbamate derivative characterized by a pyridinylmethyl substituent on the nitrogen atom of the carbamothioate group. Thiocarbamates are organosulfur compounds where a sulfur atom replaces the oxygen in the carbamate group (-OC(O)N- → -SC(O)N-). This structural modification enhances their reactivity and biological activity, particularly in agrochemical applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27g/mol

IUPAC Name

S-ethyl N-(pyridin-2-ylmethyl)carbamothioate

InChI

InChI=1S/C9H12N2OS/c1-2-13-9(12)11-7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

GOGDXVUNKJHSNX-UHFFFAOYSA-N

SMILES

CCSC(=O)NCC1=CC=CC=N1

Canonical SMILES

CCSC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates vary primarily in their nitrogen-bound substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of key thiocarbamates:

Table 1: Structural and Functional Comparison of Thiocarbamates
Compound Name CAS Number Substituents on Nitrogen Primary Activity LogP (20°C) Koc (L/kg) LD50 (Oral, Rat) Applications
S-ethyl 2-pyridinylmethylthiocarbamate Not Available 2-Pyridinylmethyl Likely herbicidal Predicted N/A N/A Research/Agrochemical
EPTC (S-ethyl dipropylthiocarbamate) 759-94-4 Dipropyl Herbicide 3.21 170–280 1631 mg/kg Soil-applied herbicide
Butylate 2008-41-5 Bis(2-methylpropyl) Herbicide N/A N/A 4500 mg/kg Corn, sugarcane herbicide
S-ethyl diisobutylthiocarbamate 2008-41-5 Diisobutyl Herbicide N/A N/A N/A Pre-emergent control
S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate 92886-89-0 Methyl, 2-phenylethyl Experimental N/A N/A N/A Pharmaceutical research

Key Observations:

  • Substituent Effects: Aliphatic vs. Aromatic Groups: EPTC and butylate feature aliphatic substituents (e.g., dipropyl, isobutyl), optimizing lipid solubility and soil mobility for herbicidal action . Branching: Butylate’s branched isobutyl groups reduce volatility compared to linear substituents, improving field persistence .
  • Environmental Behavior: EPTC’s moderate Koc (170–280 L/kg) suggests moderate soil adsorption, reducing leaching but requiring incorporation into soil for efficacy . The pyridinylmethyl analog’s Koc is unknown but could differ due to aromatic interactions. LogP values (e.g., EPTC: 3.21) correlate with lipophilicity; higher values may enhance membrane permeability but increase bioaccumulation risks .
  • Toxicity: EPTC’s LD50 (1631 mg/kg) classifies it as slightly toxic, while butylate’s higher LD50 (4500 mg/kg) indicates lower acute toxicity .

Stability Considerations :

  • Thiocarbamates are prone to hydrolysis under alkaline conditions. The electron-withdrawing pyridine ring in this compound may accelerate degradation compared to aliphatic analogs .

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